molecular formula C20H21N7O2 B2764365 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034598-65-5

1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2764365
CAS No.: 2034598-65-5
M. Wt: 391.435
InChI Key: VRFRWJXFIZEMQD-UHFFFAOYSA-N
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Description

1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic compound that has been gaining attention in various fields due to its unique structure and potential applications. Its intricate molecular design suggests a range of chemical and biological activities, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea involves several key steps. Typically, the starting materials include 3-Methyl-1,2,4-oxadiazole, 1,2,4-triazolo[4,3-a]pyridine, and 3-phenylpropylamine. The synthesis route includes cyclization, nucleophilic substitution, and urea formation reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthesis routes to improve efficiency and reduce costs. Automation and continuous flow processes could be utilized to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Reduction reactions can modify its chemical structure and properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various alkylating agents and halides can be used in substitution reactions, often requiring solvents like dichloromethane or ethanol.

Major Products Formed

The products formed from these reactions can vary based on the specific conditions and reagents used. Generally, these reactions will result in the formation of derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

The compound has demonstrated potential in several research areas:

  • Chemistry: : Its complex structure makes it an interesting subject for studying molecular interactions and reactions.

  • Biology: : It may have bioactive properties, influencing cellular processes or enzyme activities.

  • Medicine: : Possible applications include drug development, particularly in designing new therapeutic agents.

  • Industry: : The compound's unique properties may make it useful in material science and engineering applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood but involves interactions at the molecular level. It likely targets specific enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate its precise molecular targets and the pathways involved.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as analogs of oxadiazole and triazolopyridine, 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea exhibits unique features:

  • Enhanced Stability: : Its molecular configuration offers enhanced chemical stability.

  • Distinct Bioactivity: : Variations in its chemical structure result in different bioactive profiles.

List of Similar Compounds

  • 3-Methyl-1,2,4-oxadiazole derivatives

  • 1,2,4-triazolo[4,3-a]pyridine derivatives

  • Phenylpropyl urea derivatives

Biological Activity

The compound 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is a hybrid molecule that incorporates several pharmacologically significant scaffolds. Its design aims to exploit the biological activities associated with oxadiazole and triazole derivatives, which have been recognized for their potential in anticancer therapies and other therapeutic areas. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H22N6O2\text{C}_{19}\text{H}_{22}\text{N}_6\text{O}_2

This structure includes a 3-methyl-1,2,4-oxadiazole moiety and a [1,2,4]triazolo[4,3-a]pyridine unit, both known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole and triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated potent cytotoxicity against several human cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 values were reported in the low micromolar range (e.g., 0.39 μM) for related compounds with similar scaffolds .
    • HCT-116 (Colon Cancer) : Similar studies have shown significant inhibition of cell proliferation .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves:
    • Induction of apoptosis.
    • Cell cycle arrest at the G2/M phase.
    • Inhibition of key signaling pathways such as ERK and AKT .

Other Biological Activities

Besides anticancer properties, derivatives of oxadiazole and triazole have been associated with other biological activities:

  • Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of oxadiazole derivatives .
  • Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation markers in vitro .

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

  • Study on Triazolo-Oxadiazole Derivatives :
    • A series of derivatives were evaluated for their anticancer activity against MCF-7 cells.
    • The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-FU .
  • Mechanistic Insights :
    • A study indicated that certain oxadiazole derivatives could inhibit tubulin polymerization, a critical process for cancer cell mitosis . This suggests that compounds like this compound could share similar mechanisms.

Data Table: Biological Activities Summary

Activity TypeTarget Cell LinesIC50 Values (μM)Mechanism of Action
AnticancerMCF-70.39Apoptosis induction; G2/M phase arrest
AnticancerHCT-1160.53Inhibition of tubulin polymerization
AntimicrobialVarious BacteriaVariesDisruption of bacterial cell wall synthesis
Anti-inflammatoryIn vitro ModelsVariesReduction of inflammatory cytokines

Properties

IUPAC Name

1-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-14-23-19(29-26-14)16-9-11-27-17(12-16)24-25-18(27)13-22-20(28)21-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11-12H,5,8,10,13H2,1H3,(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRWJXFIZEMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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